molecular formula C19H21N5O4 B3731170 N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B3731170
M. Wt: 383.4 g/mol
InChI Key: VWZMTQLGUOTSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.

    Attachment of the Benzyl Group: This is typically done through a benzylation reaction using benzyl halides.

    Incorporation of the Morpholine Ring: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Materials Science: The unique structure of this compound may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-hydroxy-2-(piperidin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
  • N-benzyl-4-hydroxy-2-(pyrrolidin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Uniqueness

N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to the presence of the morpholine ring, which may confer specific properties such as increased solubility or enhanced binding affinity to certain targets. This distinguishes it from similar compounds that contain different ring structures.

Properties

IUPAC Name

N-benzyl-2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-14-10-13(17(26)20-11-12-4-2-1-3-5-12)15-16(21-14)22-19(23-18(15)27)24-6-8-28-9-7-24/h1-5,13H,6-11H2,(H,20,26)(H2,21,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZMTQLGUOTSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)NCC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 2
N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 3
N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-4-hydroxy-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.